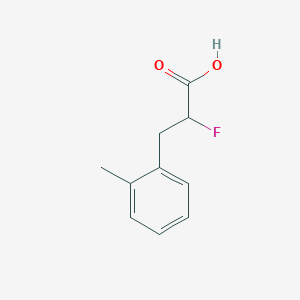

2-Fluoro-3-(2-methylphenyl)propanoic acid

Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for 2-fluoro-3-(2-methylphenyl)propanoic acid is derived from its structural features. The parent chain is a three-carbon propanoic acid moiety (CH₂CH₂COOH), with substituents on the second and third carbons. The fluorine atom is located on the second carbon of the chain, while the third carbon is bonded to a 2-methylphenyl group (a benzene ring with a methyl substituent at position 2). This nomenclature aligns with IUPAC rules for numbering the longest carbon chain and prioritizing functional groups.

Alternative designations include:

- 3-(2-Methylphenyl)-2-fluoropropanoic acid : Emphasizes the position of the substituents relative to the carboxylic acid group.

- 2-Fluoro-3-(o-tolyl)propanoic acid : Uses the common name o-tolyl for the 2-methylphenyl group.

These synonyms reflect variations in naming conventions across chemical databases and literature. For instance, the compound may also be cataloged under vendor-specific codes, such as X214392 in commercial chemical inventories.

CAS Registry Number and Molecular Formula

The CAS Registry Number uniquely identifies this compound in chemical databases. However, this specific isomer is not explicitly listed in the provided search results. Closely related compounds, such as 3-(2-fluoro-3-methylphenyl)propanoic acid (CAS 955403-63-1) and 3-(2-fluoro-4-methylphenyl)propionic acid (CAS 852181-17-0), highlight the importance of positional isomerism in CAS assignments.

The molecular formula for this compound is C₁₀H₁₁FO₂ , consistent with a propanoic acid backbone (C₃H₆O₂) substituted with a fluorine atom and a 2-methylphenyl group (C₇H₇). Exact mass calculations yield 182.074 g/mol , with a molecular weight of 182.19 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Exact Mass | 182.074 g/mol |

Structural Isomerism and Stereochemical Considerations

Structural isomerism in this compound arises from variations in substituent positions on both the propanoic acid chain and the phenyl ring. Key isomers include:

Positional Isomers on the Phenyl Ring :

Chain Isomerism :

Stereochemical considerations are limited due to the absence of chiral centers in the parent structure. However, derivatives such as 2-amino-3-(2-fluoro-3-methylphenyl)propanoic acid (CAS 1391005-19-8) introduce chirality at the α-carbon, necessitating enantiomeric resolution techniques.

The planar geometry of the phenyl ring and the flexibility of the propanoic acid chain influence physicochemical properties, including solubility and melting points. For example, analogs like 3-(2-fluoro-5-methylphenyl)propionic acid exhibit melting points between 117–119°C, while steric effects from ortho-substituents (e.g., 2-methyl groups) may reduce crystal lattice stability.

Properties

IUPAC Name |

2-fluoro-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJXFGLDXCKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with similar compounds, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity.

Biological Activity

2-Fluoro-3-(2-methylphenyl)propanoic acid is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methyl-substituted phenyl group, which may enhance its pharmacological properties. The molecular formula of this compound is C₁₀H₁₁FO₂, with a molecular weight of approximately 182.2 g/mol.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators in inflammation and pain response. The presence of the fluorine atom enhances the compound's binding affinity to these enzymes, potentially increasing its therapeutic efficacy.

The mechanism of action for this compound involves several key interactions within biological systems:

- Inhibition of COX Enzymes : The compound has been shown to inhibit both COX-1 and COX-2 enzymes, leading to reduced levels of inflammatory mediators.

- Enhanced Binding Affinity : The fluorine substitution is believed to improve the compound's affinity for the active sites of these enzymes, resulting in more effective inhibition compared to non-fluorinated analogs.

- Impact on Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thus alleviating pain and inflammation associated with various conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key differences among selected analogs:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Fluoro-3-methylbenzoic acid | C₈H₉FO₂ | Lacks propanoic acid moiety |

| 3-(2-Fluoro-4-methylphenyl)propionic acid | C₁₀H₁₁FO₂ | Different methyl group position |

| 3-(2-Fluoro-3-chlorophenyl)propionic acid | C₁₀H₁₁ClF O₂ | Chlorine instead of methyl group |

This comparative analysis highlights how variations in substitution patterns can significantly influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound effectively reduces inflammation markers in human cell lines. It was observed that higher concentrations resulted in a significant decrease in prostaglandin E2 levels, indicating effective COX inhibition.

- Analgesic Properties : Animal model studies have shown that administration of this compound leads to a notable reduction in pain responses, comparable to established NSAIDs like ibuprofen. This suggests its potential as an analgesic agent.

- Drug Development Potential : Due to its structural similarity to other therapeutic agents, ongoing research is exploring its use as a precursor for developing new anti-inflammatory and analgesic drugs. Its unique properties may lead to novel formulations with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of Propanoic Acid Derivatives

Substituent Impact Analysis

- Electron-Withdrawing Groups (F, Cl, CF₃):

Fluorine and chlorine atoms (as in 2-fluoro and dichloro derivatives) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form. For example, chlorinated derivatives in demonstrated antimicrobial efficacy, likely due to enhanced membrane permeability from Cl and OH groups . The trifluoromethyl group in ’s compound further amplifies acidity and may improve metabolic stability in drug design . - Electron-Donating Groups (OCH₃, CH₃): Methoxy and methyl groups (e.g., 3-(2-methoxyphenyl)propanoic acid) reduce acidity and may enhance lipophilicity, influencing applications in fragrance (e.g., propanoic acid esters in liquors, ) or synthesis .

- Aromatic vs.

Preparation Methods

Example Reaction (From Patent CN103044245A):

| Parameter | Details |

|---|---|

| Reactants | 2-chloropropionate, Hydrogen fluoride |

| Catalyst | Titanium tetrachloride (0.01–0.02 mass ratio) |

| Molar Ratio | 1 (2-chloropropionate) : 1.2–1.5 (HF) |

| Temperature | 50–200 °C |

| Reaction Time | 20–30 hours |

| Yield | Up to 83.2% |

| Selectivity | Up to 87.5% |

- The reaction proceeds via halogen exchange where the chlorine atom is replaced by fluorine to yield 2-fluoropropionate esters or acids.

- Post-reaction workup involves cooling, phase separation, and vacuum distillation or rectification to purify the product.

- Advantages include high yield, good selectivity, low production cost, and minimal waste generation.

Biocatalytic Synthesis Using Enzymatic Pathways

Recent advances have demonstrated green and efficient biosynthetic routes for fluorinated hydroxypropionic acids, which can be chemically transformed into fluorinated propanoic acids.

- Substrate: 2-fluoromalonic acid (2-FMA), which can be produced enzymatically or chemically.

- Enzymes: MatBrp (fluoromalonyl-CoA synthetase) and MCR (malonyl-CoA reductase).

- Process: Whole-cell biotransformation or crude enzyme catalysis under mild conditions.

- Advantages: Mild reaction conditions, environmentally friendly, no toxic waste, and use of inexpensive substrates.

Key Findings:

| Aspect | Details |

|---|---|

| Substrate | 2-fluoromalonic acid (2-FMA) |

| Enzymatic Catalysts | MatBrp and MCR |

| Reaction Conditions | Mild, aqueous, ambient temperature |

| Product | 2-fluoro-3-hydroxypropionic acid (precursor) |

| Yield | 50 mg/L in engineered strains |

| Environmental Impact | Green synthesis, no organofluorine poisoning |

This biocatalytic method offers a promising alternative for synthesizing fluorinated propanoic acid analogs, including 2-fluoro-3-(2-methylphenyl)propanoic acid after further chemical modifications.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents & Catalysts | Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogen Exchange | 2-chloropropionate or 2-bromopropionate | Hydrogen fluoride, TiCl4 or KF | 50–200 °C, 20–30 h | Yield up to 83.2%, Selectivity 87.5% | High yield, low waste, cost-effective | Requires handling HF, high temp |

| Aromatic Fluoroalkylation | Brominated aromatic precursors | Oxalyl chloride, AlCl3, fluorine source | Reflux, Lewis acid catalysis | Variable yields (20–99%) | Precise fluorine placement | Multi-step, complex purification |

| Biocatalytic Synthesis | 2-fluoromalonic acid | Enzymes MatBrp, MCR | Mild, aqueous, ambient temp | Moderate yield (~50 mg/L) | Green, mild, safe | Scale-up and substrate specificity |

Research Findings and Notes

- The halogen exchange method is well-documented with industrial applicability due to relatively simple setup and good yields.

- The aromatic fluorination route is more suitable for complex molecules requiring regioselective fluorination but involves multiple steps and purification challenges.

- Biocatalytic methods represent the frontier of sustainable fluorine chemistry, enabling synthesis under environmentally benign conditions, though currently limited by enzyme availability and scale.

- The choice of method depends on the desired purity, scale, cost, and environmental considerations.

Q & A

What are the optimal synthetic routes for 2-fluoro-3-(2-methylphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus : Synthesis and stereochemical control.

Methodological Answer :

The compound can be synthesized via Friedel-Crafts alkylation followed by fluorination. For example:

Friedel-Crafts Alkylation : React 2-methylbenzene with acryloyl chloride in the presence of AlCl₃ to form 3-(2-methylphenyl)propanoic acid .

Electrophilic Fluorination : Use Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the β-position. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect regioselectivity and fluorination efficiency .

Advanced Consideration : Enantioselective fluorination requires chiral catalysts (e.g., Cinchona alkaloids) to achieve >90% ee, verified by chiral HPLC .

How can conflicting NMR spectral data for this compound be resolved in structural elucidation?

Basic Research Focus : Analytical validation.

Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic proton splitting caused by fluorine’s paramagnetic effect. Compare with computed spectra (DFT/B3LYP/6-31G*) for validation .

- 19F NMR : Confirm fluorination position via coupling constants (e.g., JHF ~45–50 Hz for β-fluorine) .

Advanced Consideration : Dynamic NMR (DNMR) at variable temperatures can detect rotational barriers in the propanoic acid backbone .

What computational models predict the thermodynamic stability of this compound in aqueous vs. nonpolar solvents?

Advanced Research Focus : Solvent interactions and stability.

Methodological Answer :

- COSMO-RS Simulations : Predict solubility parameters (δ) and Gibbs free energy (ΔG) in water (high polarity) vs. toluene (low polarity). The fluorine atom increases hydrophilicity (ΔGhydration ≈ -15 kJ/mol) .

- pKa Estimation : Use MarvinSketch or SPARC calculators to determine acidity (predicted pKa ~3.1±0.2), critical for ion-pairing in biological systems .

How does fluorination at the β-position influence enzyme inhibition compared to non-fluorinated analogs?

Advanced Research Focus : Structure-activity relationships (SAR).

Methodological Answer :

- Kinetic Assays : Compare IC₅₀ values for fluorinated vs. non-fluorinated analogs against serine hydrolases (e.g., acetylcholinesterase). Fluorine’s electronegativity enhances binding affinity by 2–3 fold via H-bonding with catalytic triads .

- X-ray Crystallography : Resolve ligand-enzyme complexes to map fluorine’s interaction with active-site residues (e.g., Tyr-337 in COX-2) .

What chromatographic methods are optimal for separating this compound from its synthetic impurities?

Basic Research Focus : Purity analysis.

Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) gradient. Retention time ≈ 8.2 min. Detect impurities (e.g., de-fluorinated byproducts) via UV at 254 nm .

- LC-MS/MS : Confirm molecular ion [M-H]⁻ at m/z 211.1 (ESI⁻ mode) and fragment peaks (e.g., m/z 167.0 for decarboxylation) .

How do contradictory reports on the compound’s anti-inflammatory activity arise in in vitro vs. in vivo studies?

Advanced Research Focus : Biological data reconciliation.

Methodological Answer :

- In Vitro/In Vivo Discrepancies : In vitro assays (e.g., LPS-induced TNF-α inhibition in macrophages) may show IC₅₀ = 10 µM, while in vivo efficacy (e.g., murine models) requires higher doses due to rapid glucuronidation .

- Metabolite Profiling : Use UPLC-QTOF to identify Phase I/II metabolites (e.g., hydroxylated or conjugated derivatives) that alter bioavailability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation.

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid aqueous rinses to prevent environmental contamination .

How can molecular docking studies optimize the compound’s binding to G-protein-coupled receptors (GPCRs)?

Advanced Research Focus : Computational drug design.

Methodological Answer :

- Docking Workflow :

What regulatory guidelines apply to the use of this compound in preclinical studies?

Advanced Research Focus : Compliance and documentation.

Methodological Answer :

- ICH M7 : Assess mutagenic impurities (e.g., alkylating agents) via Ames test. Limit nitrosamine content to <1 ppm .

- GLP Standards : Document synthesis, purity (>95%), and stability (e.g., 24-month shelf life at -20°C) for FDA submissions .

How can isotopic labeling (e.g., ¹⁸O, ²H) aid in tracking metabolic pathways of this compound?

Advanced Research Focus : Isotope-aided tracing.

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.